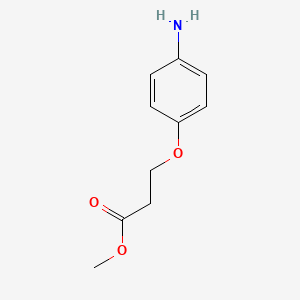

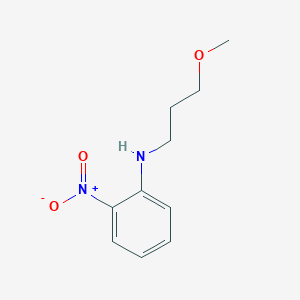

![molecular formula C10H7N3OS2 B2745773 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 315684-53-8](/img/structure/B2745773.png)

3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

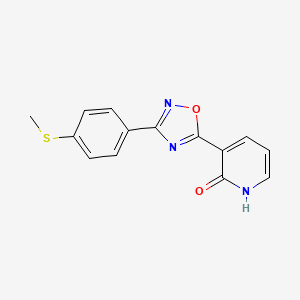

“3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C10H7N3OS2 . It has an average mass of 249.312 Da and a monoisotopic mass of 249.003052 Da .

Synthesis Analysis

The synthesis of thienopyrimidines, including “3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one”, can be achieved through convenient synthetic procedures using a one-pot solvent-free reaction . This method provides wide access to thienopyrimidine-derivative production .Molecular Structure Analysis

The molecular structure of “3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one” is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core, which is substituted at the 3-position with an amino group and at the 5-position with a thienyl group .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized and evaluated thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents . Some of these compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. Notably, compounds 13b and 29e exhibited very good antimycobacterial activity, making this class of compounds promising for antitubercular drug development.

- N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) was identified as an active compound with ATP IC50 values against various strains in the presence of Q203. This compound serves as a valuable chemical probe for investigating the function of mycobacterial Cyt-bd under different physiological conditions .

Antitubercular Activity

Chemical Probes for Mycobacterial Cyt-bd Function

Wirkmechanismus

Target of Action

The primary target of the compound 3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .

Mode of Action

The compound interacts with its target by inhibiting the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition results in ATP depletion, affecting the energy production of the bacteria .

Pharmacokinetics

It has been observed that some of the compounds in this class have significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. The active compounds were studied for cytotoxicity against four cell lines and were found to be non-cytotoxic . Compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the expression level of the Cyt-bd-encoding genes in the target organism can affect the compound’s efficacy . The laboratory-adapted M. tuberculosis H37Rv strain, which has a higher expression of the Cyt-bd-encoding genes, was found to be less susceptible to the compound compared to the M. tuberculosis clinical isolate strain N0145 .

Zukünftige Richtungen

Thienopyrimidines, including “3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one”, continue to attract great interest due to their wide variety of interesting biological activities . Future research may focus on further optimization of the structure and the creation of more selective and active anticancer agents .

Eigenschaften

IUPAC Name |

3-amino-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS2/c11-13-5-12-9-8(10(13)14)6(4-16-9)7-2-1-3-15-7/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANCXYPUUBVPJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)

![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)